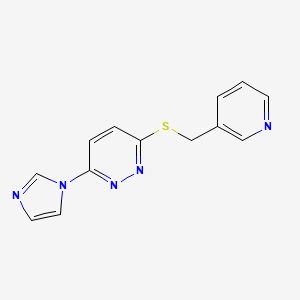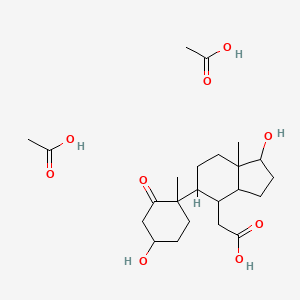![molecular formula C9H9N3O B2610630 N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034546-52-4](/img/structure/B2610630.png)
N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it a valuable scaffold for drug design and development.
Mécanisme D'action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have a wide range of biological activities and can interact with various targets such as cannabinoid hcb1 and hcb2 receptors, p38 kinase, and cb1 receptor antagonists .
Mode of Action
It is known that the compound is synthesized through a [3 + 2]-cycloaddition of n-aminopyridinium ylides and ynals, which results in the production of cyanated pyrazolo[1,5-a]pyridines . This suggests that the compound might interact with its targets through a similar mechanism.
Méthodes De Préparation
The synthesis of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide can be achieved through various synthetic routes. One common method involves the condensation reactions of aminopyrazoles with enaminonitriles, enaminones, or unsaturated ketones . These reactions typically proceed under mild conditions and result in high yields of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its ability to modulate various biological pathways. In medicine, it has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has applications in the material science industry, where it is used to develop new materials with unique photophysical properties .
Comparaison Avec Des Composés Similaires
N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present. For example, pyrazolo[1,5-a]pyrimidines contain an additional nitrogen atom in the ring system, which can influence their chemical reactivity and biological activity
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool for the development of new drugs and materials. Continued research into its properties and applications will likely yield further insights and innovations.
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)11-8-3-5-12-9(6-8)2-4-10-12/h2-6H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLXFYILDQYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=NN2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetate](/img/structure/B2610547.png)
![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)


![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)

![(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE](/img/structure/B2610557.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)



![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)


